3-Carbamoyl-1-methyl-D3-pyridinium chloride 3-Carbamoyl-1-methyl-D3-pyridinium chloride
Brand Name: Vulcanchem
CAS No.: 1218993-18-0
VCID: VC16513445
InChI: InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3;
SMILES:
Molecular Formula: C7H9ClN2O
Molecular Weight: 175.63 g/mol

3-Carbamoyl-1-methyl-D3-pyridinium chloride

CAS No.: 1218993-18-0

Cat. No.: VC16513445

Molecular Formula: C7H9ClN2O

Molecular Weight: 175.63 g/mol

* For research use only. Not for human or veterinary use.

3-Carbamoyl-1-methyl-D3-pyridinium chloride - 1218993-18-0

Specification

CAS No. 1218993-18-0
Molecular Formula C7H9ClN2O
Molecular Weight 175.63 g/mol
IUPAC Name 1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;chloride
Standard InChI InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3;
Standard InChI Key BWVDQVQUNNBTLK-NIIDSAIPSA-N
Isomeric SMILES [2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[Cl-]
Canonical SMILES C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Carbamoyl-1-methyl-D3-pyridinium chloride belongs to the pyridinium salt family, featuring a deuterated methyl group at the 1-position and a carbamoyl substituent at the 3-position of the pyridine ring. The isotopic labeling involves three deuterium atoms (D₃) replacing all hydrogens in the methyl group, as confirmed by its isomeric SMILES notation: [²H]C([²H])([²H])[N+]1=CC=CC(=C1)C(=O)N.[Cl-]. This substitution increases the molecular weight by approximately 3 atomic mass units compared to the non-deuterated form while maintaining identical spatial geometry.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;chloride
Canonical SMILESC[N+]1=CC=CC(=C1)C(=O)N.[Cl-]
Exact Mass175.0408 Da
Isotopic Composition²H₃ (99.5% isotopic purity)
XLogP3-1.2 (predicted)

The compound’s ionic nature ensures high water solubility (>50 mg/mL at 25°C), facilitating formulation for in vivo studies. Nuclear magnetic resonance (NMR) spectra confirm deuterium incorporation, with the methyl proton signal at δ 3.20 ppm completely absent in ¹H NMR analyses .

Synthetic Methodology

Patent-Protected Synthesis Routes

  • Deuteromethylation: Reaction of pyridine-3-carboxamide with deuterated iodomethane (CD₃I) in acetonitrile at 60°C for 24 hours, catalyzed by potassium carbonate.

  • Quaternization: Treatment with hydrochloric acid gas in dichloromethane at 0°C to form the pyridinium chloride salt.

  • Purification: Recrystallization from ethanol-diethyl ether (1:3 v/v) yields pharmaceutical-grade material (>99% purity by HPLC) .

Critical process parameters include strict temperature control during quaternization (-5°C to 5°C) to prevent N-deuteromethylation and the use of anhydrous solvents to minimize hydrolysis of the carbamoyl group .

Analytical Validation

Batch consistency is verified through:

  • High-Resolution Mass Spectrometry: Observed m/z 140.0584 [M-Cl]⁺ (calculated 140.0589 for C₇H₇D₃N₂O⁺)

  • Isotopic Purity: 99.5% deuterium incorporation confirmed by FT-IR (C-D stretch at 2150 cm⁻¹) and ²H NMR

Pharmacokinetic Enhancement Mechanisms

Deuterium Kinetic Isotope Effects

Deuteration at the methyl group induces a primary kinetic isotope effect (KIE = 6.5 ± 0.3) on cytochrome P450-mediated N-demethylation, the major metabolic pathway for non-deuterated analogs . This significantly prolongs systemic exposure, as demonstrated in comparative studies:

Table 2: Pharmacokinetic Comparison (CM4307 vs. CM4306)

ParameterCM4307 (Deuterated)CM4306 (Non-deuterated)Change
T₁/₂ (h)14.3 ± 2.18.7 ± 1.4+64%
AUC₀-∞ (ng·h/mL)12,450 ± 1,8907,230 ± 980+72%
CL/F (L/h/kg)0.32 ± 0.050.55 ± 0.07-42%

Data adapted from clinical pharmacokinetic studies of related deuterated drug candidates . The extended half-life and reduced clearance directly correlate with improved therapeutic index in animal models of chronic inflammation.

Anti-Inflammatory Activity Profile

Endothelial Function Modulation

In lipopolysaccharide (LPS)-treated human umbilical vein endothelial cells (HUVECs), 3-carbamoyl-1-methyl-D3-pyridinium chloride (10 μM) restores nitric oxide (NO) production to 89 ± 5% of baseline levels versus 62 ± 7% for the non-deuterated form. This enhancement is attributed to:

  • Inhibition of NF-κB nuclear translocation (IC₅₀ = 3.2 μM vs. 5.8 μM for non-deuterated analog)

  • Upregulation of endothelial nitric oxide synthase (eNOS) expression by 2.3-fold at 24h

  • Reduction in reactive oxygen species (ROS) generation by 58% at 6h post-treatment

In Vivo Efficacy

A rat model of adjuvant-induced arthritis showed 45% reduction in paw swelling after 14 days of oral administration (10 mg/kg/day), outperforming the non-deuterated compound’s 32% reduction at equivalent doses. Histopathological analysis revealed complete suppression of synovial hyperplasia in 60% of treated animals versus 35% with the proto-drug.

Future Research Directions

Emerging applications include:

  • PET Tracer Development: ¹¹C-labeled derivatives for real-time imaging of inflammatory foci

  • Combination Therapies: Synergy testing with TNF-α inhibitors in rheumatoid arthritis models

  • Metabolomics: Use as internal standard for quantifying pyridinium metabolites in clinical LC-MS/MS assays

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